molecular formula C26H28ClNO2 B12320929 4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

Cat. No.: B12320929
M. Wt: 422.0 g/mol
InChI Key: LTZHRTXXQIPLOH-QPLCGJKRSA-N
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Description

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with a molecular formula of C26H28ClNO2. This compound is known for its unique structural features, which include a phenol group, a chloro-substituted phenyl ring, and a diethylaminoethoxy group. It is a member of the stilbenoid family, which are compounds characterized by the presence of a 1,2-diphenylethylene structure.

Preparation Methods

The synthesis of 4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves several steps. One common synthetic route includes the following steps:

    Formation of the diethylaminoethoxy group: This step involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol.

    Etherification: The 2-(diethylamino)ethanol is then reacted with 4-hydroxybenzaldehyde to form 4-[2-(diethylamino)ethoxy]benzaldehyde.

    Aldol Condensation: The 4-[2-(diethylamino)ethoxy]benzaldehyde undergoes aldol condensation with 2-chloro-1-phenylethanone to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro-substituted phenyl ring, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biological molecules, while the diethylaminoethoxy group can interact with cellular membranes. These interactions can lead to changes in cellular function and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can be compared with other similar compounds, such as:

    4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol: This compound has a similar structure but differs in the presence of an ethanol group instead of a phenol group.

    (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone: This Schiff base compound has a similar diethylaminoethoxy group but differs in its overall structure and functional groups.

Properties

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25-

InChI Key

LTZHRTXXQIPLOH-QPLCGJKRSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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